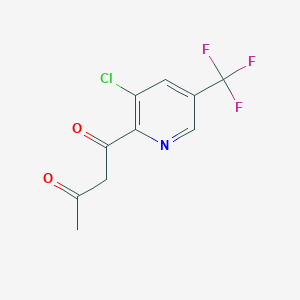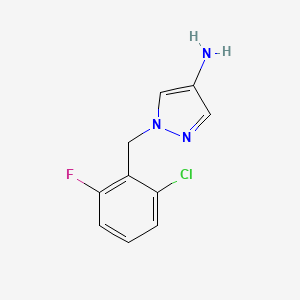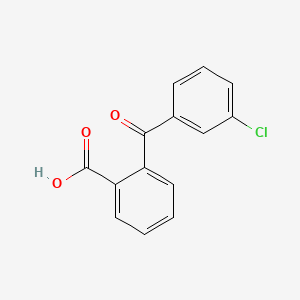![molecular formula C7H4ClN3O2 B3024091 4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid CAS No. 853058-43-2](/img/structure/B3024091.png)
4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid
Descripción general
Descripción
4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid is a heterocyclic compound with a unique structure that incorporates both pyrrole and pyrimidine rings.
Mecanismo De Acción
Target of Action
The primary targets of 4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid are the enzymes DNA gyrase and RNA polymerase . These enzymes play crucial roles in bacterial DNA replication and transcription, respectively .
Mode of Action
This compound interacts with its targets by binding to them . By binding to DNA gyrase, it prevents the enzyme from breaking down the bacterial DNA . It also exhibits antimycobacterial activity due to its ability to bind to RNA polymerase .
Biochemical Pathways
The compound’s interaction with DNA gyrase and RNA polymerase disrupts the normal biochemical pathways of DNA replication and RNA transcription . This disruption inhibits the growth of bacteria, making the compound effective against pathogens like staphylococcus and Mycobacterium tuberculosis .
Análisis Bioquímico
Biochemical Properties
It is known that it binds to the enzyme DNA gyrase and prevents it from breaking down the bacterial DNA . This drug also has antimycobacterial activity due to its ability to bind to the enzyme RNA polymerase .
Cellular Effects
It is known that it inhibits the growth of bacteria by binding to the enzyme DNA gyrase . It has been shown to be effective against staphylococcus and Mycobacterium tuberculosis .
Molecular Mechanism
The molecular mechanism of 4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid involves binding to the enzyme DNA gyrase and preventing it from breaking down the bacterial DNA . This drug also has antimycobacterial activity due to its ability to bind to the enzyme RNA polymerase .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with suitable carboxylating agents . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to ensure reproducibility and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:
Electrophilic substitution: This compound can participate in nucleophilic aromatic substitution reactions due to the presence of the chlorine atom.
Coupling reactions: It can undergo Suzuki coupling reactions, which are useful for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic aromatic substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents like DMF.
Suzuki coupling: This reaction often uses palladium catalysts and bases such as potassium carbonate in solvents like tetrahydrofuran (THF) or water.
Major Products
The major products of these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyrrolo[3,2-D]pyrimidine derivative .
Aplicaciones Científicas De Investigación
4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are crucial in cancer therapy.
Biological Studies: The compound is used in the study of enzyme inhibition and signal transduction pathways.
Industrial Applications: It is employed in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Shares a similar core structure but lacks the carboxylic acid group.
4-Chloro-5,6-dihydro-pyrrolo[3,2-d]pyridine-7-carboxylic acid: Another related compound with slight structural variations.
Uniqueness
4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the carboxylic acid group enhances its solubility and potential for forming hydrogen bonds, which can be advantageous in drug design .
Propiedades
IUPAC Name |
4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-6-5-4(10-2-11-6)3(1-9-5)7(12)13/h1-2,9H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUREEKHRDWOJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=NC=N2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Chlorophenyl)methoxy]aniline](/img/structure/B3024008.png)




![1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B3024018.png)

![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbonitrile](/img/structure/B3024021.png)
![4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3024022.png)


![4-[(2-Aminoethyl)amino]benzoic acid dihydrochloride](/img/structure/B3024027.png)


